molecular formula C16H20N4OS B2551401 1-((1-(Pyridin-4-yl)piperidin-4-yl)methyl)-3-(thiophen-2-yl)urea CAS No. 2034589-07-4

1-((1-(Pyridin-4-yl)piperidin-4-yl)methyl)-3-(thiophen-2-yl)urea

Cat. No.: B2551401
CAS No.: 2034589-07-4
M. Wt: 316.42
InChI Key: AACWDQDHDFBFKS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-((1-(Pyridin-4-yl)piperidin-4-yl)methyl)-3-(thiophen-2-yl)urea is a complex organic compound that features a combination of pyridine, piperidine, and thiophene moieties

Scientific Research Applications

1-((1-(Pyridin-4-yl)piperidin-4-yl)methyl)-3-(thiophen-2-yl)urea has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and conductive polymers.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-((1-(Pyridin-4-yl)piperidin-4-yl)methyl)-3-(thiophen-2-yl)urea typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Piperidine Intermediate: The piperidine ring is synthesized through a nucleophilic substitution reaction involving a suitable halide and piperidine.

    Attachment of the Pyridine Moiety: The pyridine ring is introduced via a coupling reaction, often using palladium-catalyzed cross-coupling methods such as Suzuki or Heck reactions.

    Incorporation of the Thiophene Group: The thiophene ring is added through a similar coupling reaction, ensuring the correct positioning of the thiophene moiety.

    Formation of the Urea Linkage: The final step involves the formation of the urea linkage by reacting the intermediate with an isocyanate or carbodiimide reagent under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This often includes the use of high-throughput screening techniques to identify the most efficient catalysts and reaction conditions, as well as the implementation of continuous flow chemistry to scale up the production process.

Chemical Reactions Analysis

Types of Reactions

1-((1-(Pyridin-4-yl)piperidin-4-yl)methyl)-3-(thiophen-2-yl)urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced analogs.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Halides, nucleophiles, and electrophiles under various solvent and temperature conditions.

Major Products Formed

The major products formed from these reactions include oxidized derivatives, reduced analogs, and substituted compounds with modified functional groups.

Mechanism of Action

The mechanism of action of 1-((1-(Pyridin-4-yl)piperidin-4-yl)methyl)-3-(thiophen-2-yl)urea involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    1-((1-(Pyridin-4-yl)piperidin-4-yl)methyl)-3-(furan-2-yl)urea: Similar structure with a furan ring instead of a thiophene ring.

    1-((1-(Pyridin-4-yl)piperidin-4-yl)methyl)-3-(benzofuran-2-yl)urea: Contains a benzofuran ring, offering different electronic properties.

    1-((1-(Pyridin-4-yl)piperidin-4-yl)methyl)-3-(benzothiophen-2-yl)urea: Features a benzothiophene ring, providing unique steric and electronic characteristics.

Uniqueness

1-((1-(Pyridin-4-yl)piperidin-4-yl)methyl)-3-(thiophen-2-yl)urea is unique due to the presence of the thiophene ring, which imparts distinct electronic and steric properties. This uniqueness can influence its reactivity, binding affinity, and overall biological activity, making it a valuable compound for various research applications.

Properties

IUPAC Name

1-[(1-pyridin-4-ylpiperidin-4-yl)methyl]-3-thiophen-2-ylurea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N4OS/c21-16(19-15-2-1-11-22-15)18-12-13-5-9-20(10-6-13)14-3-7-17-8-4-14/h1-4,7-8,11,13H,5-6,9-10,12H2,(H2,18,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AACWDQDHDFBFKS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CNC(=O)NC2=CC=CS2)C3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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